5-Chloro-2-(methylsulfanyl)phenylboronic acid

Catalog No.
S945781
CAS No.
1451392-55-4
M.F
C7H8BClO2S
M. Wt
202.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-(methylsulfanyl)phenylboronic acid

CAS Number

1451392-55-4

Product Name

5-Chloro-2-(methylsulfanyl)phenylboronic acid

IUPAC Name

(5-chloro-2-methylsulfanylphenyl)boronic acid

Molecular Formula

C7H8BClO2S

Molecular Weight

202.47 g/mol

InChI

InChI=1S/C7H8BClO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3

InChI Key

IVVNCNFZKBXQJX-UHFFFAOYSA-N

SMILES

B(C1=C(C=CC(=C1)Cl)SC)(O)O

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)SC)(O)O
  • Organic Synthesis

    5-Chloro-2-(methylsulfanyl)phenylboronic acid belongs to a class of compounds known as arylboronic acids. These molecules are valuable building blocks in organic synthesis due to their ability to participate in Suzuki-Miyaura couplings []. This reaction type allows for the formation of carbon-carbon bonds between the boronic acid and a variety of organic halides or vinyl substrates.

  • Medicinal Chemistry

    Arylboronic acids are also being explored in medicinal chemistry for their potential therapeutic applications []. The specific properties of 5-Chloro-2-(methylsulfanyl)phenylboronic acid, such as the presence of the chlorine and methylthio groups, might influence its binding to biological targets. Further research is needed to explore this possibility.

  • Material Science

    Arylboronic acids can be used as ligands in the design of new materials. Their unique bonding properties allow them to self-assemble into complex structures with potential applications in areas like organic electronics and sensors [].

5-Chloro-2-(methylsulfanyl)phenylboronic acid is an organoboron compound characterized by its molecular formula C7H8BClO2S\text{C}_7\text{H}_8\text{BClO}_2\text{S} and a molecular weight of 202.47 g/mol. This compound features a phenyl ring substituted with a chlorine atom at the 5-position and a methylsulfanyl group at the 2-position, making it a valuable reagent in organic synthesis and medicinal chemistry . The presence of both functional groups enhances its reactivity, particularly in coupling reactions.

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates, typically using agents like hydrogen peroxide or peracids.
  • Reduction: The boronic acid can be reduced to boranes or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atom and the methylsulfanyl group can engage in nucleophilic substitution reactions, allowing for the introduction of different functional groups .

Common Reaction Conditions

  • Oxidation: Hydrogen peroxide or peracids as oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Nucleophiles such as amines or thiols are commonly used.

In biological research, 5-Chloro-2-(methylsulfanyl)phenylboronic acid is noted for its potential as an enzyme inhibitor. Boronic acids are recognized for their ability to bind to diols, which is particularly useful in designing sensors for detecting carbohydrates and other biomolecules. This property is leveraged in various biochemical applications, including drug development and diagnostics .

The synthesis of 5-Chloro-2-(methylsulfanyl)phenylboronic acid typically involves hydroboration techniques. A common route includes:

  • Preparation of 5-Chloro-2-(methylsulfanyl)phenylborane: This precursor is synthesized from the corresponding aryl halide through several reactions.
  • Hydroboration: The borane is then converted into the boronic acid via hydrolysis.

In industrial settings, these processes are scaled up using efficient catalysts and optimized conditions to ensure high yields and purity of the product .

5-Chloro-2-(methylsulfanyl)phenylboronic acid has several significant applications:

  • Organic Synthesis: It is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in building complex organic molecules.
  • Material Science: Its ability to form stable bonds with various functional groups makes it suitable for producing advanced materials and polymers.
  • Biochemical Research: Utilized as an enzyme inhibitor and in the development of sensors for biomolecule detection .

Studies have shown that 5-Chloro-2-(methylsulfanyl)phenylboronic acid interacts with various biological targets. Its role as an enzyme inhibitor highlights its potential in therapeutic applications, particularly in diseases where carbohydrate recognition plays a critical role. Research continues to explore its interactions with different biomolecules to better understand its biological effects and potential uses in medicine .

Several compounds share structural similarities with 5-Chloro-2-(methylsulfanyl)phenylboronic acid. Key comparisons include:

Compound NameStructural FeaturesUnique Aspects
Phenylboronic acidLacks chlorine and methylsulfanyl groupsSimpler structure; less reactive
4-Chlorophenylboronic acidSimilar structure but lacks methylsulfanylChlorine at a different position
2-Methylsulfanylphenylboronic acidLacks chlorine atomContains only the methylsulfanyl substituent

Uniqueness of 5-Chloro-2-(methylsulfanyl)phenylboronic acid

The unique combination of both chlorine and methylsulfanyl substituents on the phenyl ring distinguishes 5-Chloro-2-(methylsulfanyl)phenylboronic acid from similar compounds. These substituents significantly influence its reactivity and selectivity in various

Dates

Modify: 2023-08-16

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